![molecular formula C10H21N3O B2473546 2-[(4-Methylpiperazin-1-yl)methyl]morpholine CAS No. 202991-96-6](/img/structure/B2473546.png)
2-[(4-Methylpiperazin-1-yl)methyl]morpholine
Übersicht
Beschreibung
“2-[(4-Methylpiperazin-1-yl)methyl]morpholine” is a chemical compound with the CAS Number: 202991-96-6 . It has a molecular weight of 199.3 . It is in the form of oil .
Molecular Structure Analysis
The IUPAC name of the compound is 2-[(4-methyl-1-piperazinyl)methyl]morpholine . The InChI code is 1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 .Physical And Chemical Properties Analysis
The compound is in the form of oil . It has a molecular weight of 199.3 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Anticonvulsant Properties
The compound's derivatives have been studied for their anticonvulsant properties. One study synthesized a library of new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides, which are potential new hybrid anticonvulsant agents. Some of these compounds demonstrated significant anticonvulsant activity across various preclinical seizure models, presenting a safe profile with no impairment of motor coordination at high doses (Kamiński et al., 2015).
2. Serotonin Reuptake Inhibition and Receptor Antagonism
The compound has been shown to have selective serotonin reuptake inhibition and 5-HT2A receptor antagonistic activity. A study highlighted a novel compound, YM992, demonstrating these properties, which may be beneficial in the development of antidepressants with high efficacy (Takeuchi et al., 1997).
3. Hypocholesterolemic and Hypolipidemic Activity
Some novel morpholine derivatives have been investigated for their potential hypocholesterolemic and hypolipidemic activity. A study synthesized and evaluated a number of 2-biphenylyl morpholine derivatives, finding some to inhibit lipid peroxidation of microsomal membrane lipids and demonstrate hypocholesterolemic and hypolipidemic action in experimental models (Chrysselis et al., 2000).
4. Cardiotonic Activity
The compound's derivatives have also been studied for their cardiotonic activity. Research on selective phosphodiesterase (PDE3) inhibitors, which improve cardiac contractility, included a study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, revealing their potential for increasing the force of contraction in cardiac models (Mansouri et al., 2008).
5. Modulation of GABAA Receptors
Derivatives of the compound have been explored for their anxiolytic properties through modulation of the GABAA receptor response. Some derivatives showed pharmacological activity with the potential of lacking typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]morpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJADOJEHOLEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CNCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpiperazin-1-yl)methyl]morpholine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.